The synthesis of Adenine, N-hydroxy-N-methyl- can be approached through several chemical methods. One notable method involves the hydroxylation of N6-methyladenine, where the addition of hydroxyl groups occurs via enzymatic or chemical means. For example, the enzyme ALKBH1 can facilitate the conversion of N6-methyladenine to its hydroxylated form in genomic DNA, utilizing iron(II) ions and 2-oxoglutarate as cofactors .
Another synthetic route may involve starting from adenine itself and introducing a methyl group followed by hydroxylation. The synthesis typically requires controlled conditions such as specific pH levels and temperatures to ensure optimal yields and purity of the product. Parameters like reaction time and concentration of reagents are critical for achieving the desired compound efficiently.
Adenine, N-hydroxy-N-methyl- has a complex molecular structure characterized by its purine base framework. The molecular formula can be represented as . Structural analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks corresponding to different hydrogen environments influenced by the hydroxyl and methyl substitutions.
The presence of the hydroxyl group introduces polarity, affecting solubility in water and interactions with other biomolecules. The molecular geometry is influenced by hydrogen bonding capabilities due to the hydroxyl group, which can participate in both intra- and intermolecular interactions.
Adenine, N-hydroxy-N-methyl- can participate in various chemical reactions typical of nucleobases. These include:
The mechanism of action for Adenine, N-hydroxy-N-methyl- primarily revolves around its role in cellular signaling and metabolic processes. The hydroxyl group enhances its reactivity with other biomolecules, allowing it to participate in hydrogen bonding networks essential for stabilizing nucleic acid structures.
In biochemical pathways, this compound may act as a substrate for various enzymes involved in nucleotide metabolism or as an intermediate in the synthesis of other biologically active compounds. Its ability to undergo reversible modifications (like methylation and hydroxylation) allows it to play a dynamic role in regulating biological functions.
Adenine, N-hydroxy-N-methyl- exhibits several notable physical and chemical properties:
Spectroscopic techniques such as UV-Vis spectroscopy can be employed to analyze its absorption characteristics, which are indicative of its electronic structure.
Adenine, N-hydroxy-N-methyl- has several significant applications in scientific research:
Adenine (C₅H₅N₅), a fundamental purine nucleobase, serves as a structural cornerstone in DNA, RNA, and essential cofactors like NAD⁺ and ATP [1] [8]. Chemical modifications of adenine—including methylation, hydroxylation, and alkylation—introduce steric, electronic, and hydrogen-bonding alterations that profoundly impact nucleic acid function. These modifications regulate:
Table 1: Key Adenine Modifications and Functional Consequences
Modification | Position | Primary Biological Role | Effect on Base Pairing |
---|---|---|---|
N⁶-Methyladenine | DNA/RNA | Epigenetic regulation, DNA repair | Maintains Watson-Crick pairing |
N¹-Methyladenosine | tRNA/rRNA | Translational fidelity, ribosome stability | Disrupts canonical pairing |
8-Oxoadenine | DNA | Oxidative damage marker | Promotes mutagenic pairing |
N-Hydroxy-N-methyl- | Synthetic | Model for radical SAM enzymes | Unpaired due to steric bulk |
Modified adenines also serve as damage biomarkers: Alkylation at N¹ (e.g., 1-methyl-2'-deoxyadenosine) creates replication-impeding lesions repaired by ALKBH dioxygenases [7]. Conversely, enzymes like TRMT6/61A install m¹A58 in human tRNA to maintain structural integrity [9]. The electronic perturbation induced by modifications—quantified via HOMO-LUMO gap changes in DFT studies—alters base stacking and charge transfer in nucleic acid chains [6].
N-Hydroxy-N-methyl adenine (C₆H₇N₅O) is a synthetic adenine derivative featuring a hydroxamic acid-type motif (–N(OH)CH₃) attached to the purine ring. Its isomerism and reactivity arise from:
IUPAC Nomenclature and Connectivity:
Table 2: Isomeric and Electronic Properties of N-Hydroxy-N-Methyl Adenine
Property | Characteristics | Method of Analysis |
---|---|---|
Isomerism | N⁶-substitution; hydroxamic acid tautomerism | NMR, X-ray crystallography |
Charge Distribution | Zwitterionic potential: Proton migration from –N⁺(OH)CH₃ to N1 creates dipolar ion | Computational (DFT) studies |
Steric Effects | Methyl group rotation barrier ~12–15 kJ/mol; syn/anti conformers | Rotational spectroscopy |
Distinctive Chemical Behavior:
Stereoelectronic Constraints: The N-methyl group restricts rotation around the N⁶–C bond, creating rotational isomers (syn/anti) detectable via hindered rotation in NMR. Computational models indicate a 10°–15° deviation from planarity at N⁶, reducing conjugation with the purine ring [3]. This derivative serves as a mechanistic probe in radical SAM enzymes, where its hydroxamate group mimics intermediates in adenosylcobalamin-dependent catalysis [1] [8].
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